Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The compound is classified as a sulfonamide derivative due to the presence of a morpholinosulfonyl group and has been synthesized for research purposes, particularly in the context of drug development and biological activity studies.
The compound is synthesized through various organic reactions involving multiple functional groups. Its molecular formula is C27H29N3O6S2, and it has a molecular weight of 555.66 g/mol. The compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use.
This compound falls under the category of heterocyclic compounds due to its thieno[2,3-c]pyridine structure. It also belongs to the sulfonamide class because of the morpholinosulfonyl moiety, which contributes to its pharmacological properties.
The synthesis of methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be achieved through several methods:
The molecular structure of methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate includes several key features:
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
The compound may undergo various chemical reactions due to its functional groups:
The mechanism of action for methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may involve:
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: